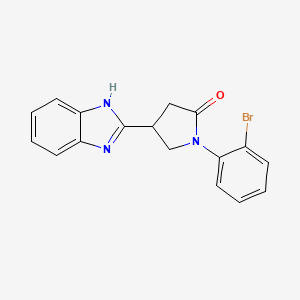

4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O/c18-12-5-1-4-8-15(12)21-10-11(9-16(21)22)17-19-13-6-2-3-7-14(13)20-17/h1-8,11H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDDMZXXFLERKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is a synthetic organic molecule notable for its potential biological activities. It features a benzimidazole moiety, which is often associated with diverse pharmacological properties, and a pyrrolidinone ring that may enhance its interaction with biological targets. This article reviews the biological activities of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Benzimidazole ring : Known for its role in various biological activities.

- Pyrrolidinone ring : Contributes to the compound's stability and reactivity.

- Bromophenyl group : May influence the compound's interaction with specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and pyrrolidinone moieties exhibit antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed significant activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, suggesting moderate to good antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. For instance, benzimidazole derivatives have shown effectiveness against human liver carcinoma (HEPG2) and other cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation .

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole Derivative A | HEPG2 | 10 | |

| Benzimidazole Derivative B | PC12 | 15 |

Anti-inflammatory Activity

Compounds like this compound may also exhibit anti-inflammatory effects. Similar benzimidazole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-1β and TNFα, contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer.

- Receptor Modulation : Binding to specific receptors can modulate signaling pathways associated with inflammation and immune responses.

- Antiviral Activity : Similar compounds have shown efficacy against RNA viruses by inhibiting viral RNA synthesis, suggesting a potential antiviral application .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Effects : A series of benzimidazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction.

- Anti-inflammatory Research : A study evaluated the anti-inflammatory properties of a benzimidazole derivative by measuring cytokine levels in treated cells, demonstrating significant reductions in inflammatory markers.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including the compound . Research indicates that certain benzimidazole derivatives exhibit significant antiviral activity against viruses such as Ebola. For instance, compounds structurally related to 4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one have been shown to inhibit viral entry mechanisms, suggesting potential therapeutic applications in viral infections .

Anticancer Properties

Benzimidazole derivatives are also being investigated for their anticancer properties. The compound under discussion has shown promise in preclinical studies targeting various cancer cell lines. Its mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in oncology .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole compounds has been documented extensively. Studies have demonstrated that derivatives can inhibit bacterial growth and exhibit antifungal activity. This broad-spectrum antimicrobial action positions this compound as a potential lead compound for developing new antimicrobial agents .

Case Study 1: Antiviral Screening

In a study focused on developing antiviral agents against Ebola virus, researchers synthesized various benzimidazole derivatives, including those similar to this compound. The most active compounds demonstrated EC50 values below 1 µM, indicating potent antiviral activity. The study utilized in vitro assays to assess cytotoxicity and viral inhibition, establishing a foundation for future drug development targeting viral infections .

Case Study 2: Anticancer Evaluation

Another significant investigation assessed the anticancer effects of benzimidazole derivatives on human cancer cell lines. The study revealed that certain compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways. The structure-activity relationship analysis indicated that modifications on the benzimidazole core could enhance anticancer efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodology :

- Route A : Reflux a mixture of 1-(2-bromophenyl)pyrrolidin-2-one (or precursor) with 1,2-diaminobenzene in 4 M HCl for 24 hours, followed by neutralization (pH 8–9) and crystallization .

- Route B : Use nucleophilic ring-opening reactions of pyrrolidin-2-one derivatives with bromophenyl-containing electrophiles under basic conditions (e.g., K₂CO₃ in DMF at 150°C) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic signals:

- Pyrrolidin-2-one carbonyl at ~175 ppm (¹³C).

- Benzimidazole protons as doublets in aromatic regions (δ 7.2–8.5 ppm, ¹H).

- Bromophenyl substituents show coupling patterns (e.g., meta/para bromine splitting) .

- IR : Confirm C=O stretching (~1680 cm⁻¹) and N-H bending (~3400 cm⁻¹) for benzimidazole .

- HRMS : Verify molecular ion [M+H]⁺ with m/z matching C₁₇H₁₃BrN₃O (exact mass: 354.02) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry and hydrogen bonding networks?

- Methodology :

- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Measure θ range 2.5–27.7° to collect ~14,000 reflections .

- Refinement : Apply SHELXL (SHELX suite) for full-matrix least-squares refinement. Key metrics: R₁ < 0.06, wR₂ < 0.16 .

- Hydrogen Bonding : Use graph set analysis (Etter formalism) to classify interactions (e.g., D(2) motifs for benzimidazole N-H⋯O=C bonds) .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodology :

- Functional Group Variation : Compare analogs (e.g., replacing bromophenyl with fluorophenyl) to isolate electronic vs. steric effects on activity .

- Dose-Response Curves : Test derivatives (e.g., S-61/S-73 analogs) at multiple concentrations to identify non-linear trends or off-target effects .

- Computational Modeling : Perform docking studies to assess binding affinity to targets like SV2A (synaptic vesicle glycoprotein 2A) or α₁-adrenergic receptors .

Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) predict thermal stability for formulation development?

- Methodology :

- TGA : Heat samples at 10°C/min under N₂. Degradation onset >250°C indicates suitability for high-temperature processing .

- DSC : Identify melting endotherms (Tm ~180–220°C) and glass transitions (Tg) to optimize solid-state formulations .

Q. What analytical challenges arise in detecting degradation products, and how are they resolved?

- Methodology :

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities. Monitor m/z for common byproducts (e.g., dehalogenated species or oxidized pyrrolidinone rings) .

- Forced Degradation : Expose the compound to heat, light, and humidity. Compare degradation pathways with pharmacopeial standards (e.g., EP/ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.